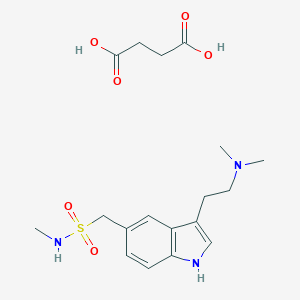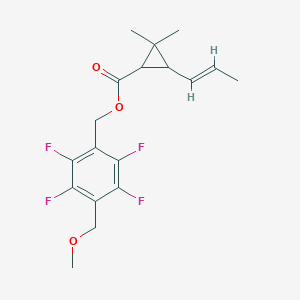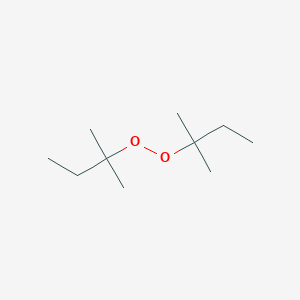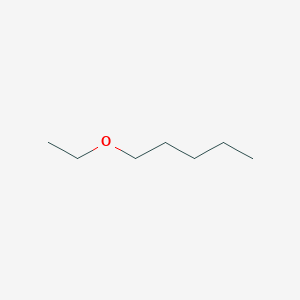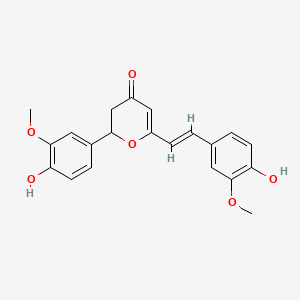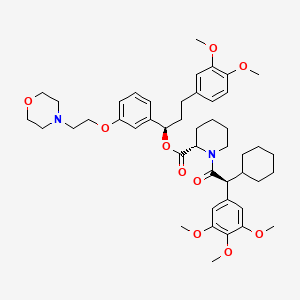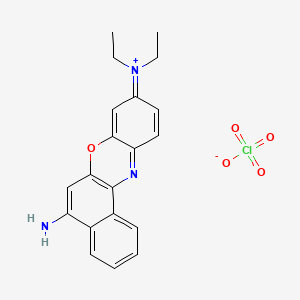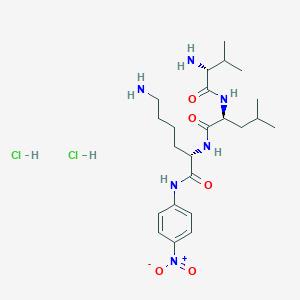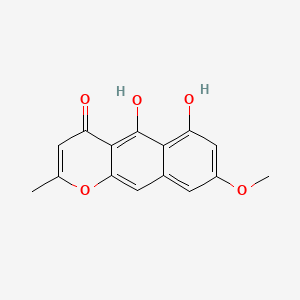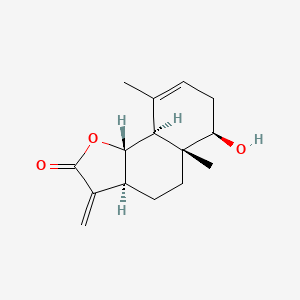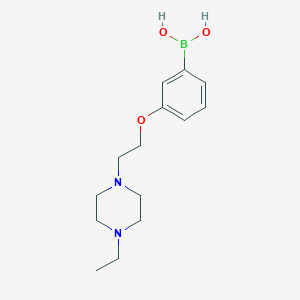
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Übersicht
Beschreibung
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylpiperazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment to the Phenyl Ring: The ethylpiperazine moiety is then attached to the phenyl ring through an ether linkage, often using a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Investigated for its potential as a ligand in the development of new drugs targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Propylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Butylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Comparison:
- Uniqueness: The ethyl group in (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid provides a distinct steric and electronic environment compared to its methyl, propyl, and butyl analogs. This can influence its binding affinity and selectivity towards molecular targets.
- Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions, with the ethyl derivative potentially offering a balance between steric hindrance and electronic effects .
Biologische Aktivität
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a derivative of phenylboronic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.
The molecular formula for this compound is , with a molecular weight of approximately 273.16 g/mol. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that is leveraged in drug design and delivery systems.
The biological activity of boronic acids often involves their ability to inhibit enzymes such as proteases and glycosidases by forming stable complexes. Specifically, the boronic acid group can interact with the active site of these enzymes, leading to inhibition. Research has shown that derivatives of phenylboronic acids can act as inhibitors against beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotics .
Antibacterial Activity
Recent studies have demonstrated that phenylboronic acid derivatives, including this compound, exhibit significant antibacterial properties. For instance, a study reported that phenylboronic acids could synergistically protect beta-lactam antibiotics from hydrolysis by class A and class C beta-lactamases . The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.
| Compound | FICI Value | Bacterial Strain |
|---|---|---|
| This compound | < 0.5 | Klebsiella pneumoniae |
| This compound | ~0.5 | Pseudomonas aeruginosa |
Drug Delivery Systems
The incorporation of phenylboronic acids into drug delivery systems has been explored extensively. For example, studies have shown that phenylboronic acid can be utilized in glucose-sensitive drug delivery systems. These systems leverage the ability of boronic acids to form complexes with glucose, allowing for controlled release mechanisms that are particularly beneficial for diabetes treatment .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several phenylboronic acid derivatives against clinical strains exhibiting high levels of beta-lactamase production. The results indicated that certain derivatives not only inhibited bacterial growth but also restored the effectiveness of beta-lactam antibiotics.
Case Study 2: Glucose-Sensitive Delivery
In another investigation, researchers synthesized a polymeric drug delivery system incorporating phenylboronic acid derivatives. The system demonstrated effective glucose responsiveness, releasing therapeutic agents in a controlled manner when glucose levels increased, showcasing the potential use of this compound in targeted therapies .
Eigenschaften
IUPAC Name |
[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVTVPHRWSZRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


